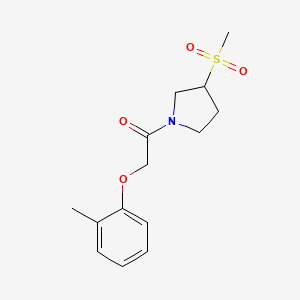

1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone

Beschreibung

Eigenschaften

IUPAC Name |

2-(2-methylphenoxy)-1-(3-methylsulfonylpyrrolidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-11-5-3-4-6-13(11)19-10-14(16)15-8-7-12(9-15)20(2,17)18/h3-6,12H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCDLAUIBQDXSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N2CCC(C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced through a sulfonation reaction using reagents like methylsulfonyl chloride in the presence of a base.

Attachment of the Ethanone Moiety: The ethanone moiety is attached via a condensation reaction with an appropriate aldehyde or ketone.

Linking the o-Tolyloxy Group: The final step involves the etherification of the ethanone moiety with o-tolyl alcohol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylsulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Potential use as a probe in studying biological pathways involving sulfonyl groups.

Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methylsulfonyl group can enhance the compound’s ability to form hydrogen bonds, influencing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

(a) 2-{4-[1-(4-Methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-1-pyridin-2-yl-ethanone (EP 1 808 168 B1)

- Key Features : Contains a piperidine ring instead of pyrrolidine, with a pyrazolopyrimidine moiety and methanesulfonylphenyl group.

- Significance: The methanesulfonyl group here likely enhances target binding affinity, as seen in kinase inhibitors. The ethanone linker and aryl groups are structurally analogous to the target compound but differ in heterocyclic substitution .

(b) 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (CAS 221615-75-4)

- Key Features : Replaces the pyrrolidine with a pyridine ring and substitutes the o-tolyloxy group with a methylsulfonylphenyl moiety.

- Significance : This compound is documented as a pharmaceutical intermediate, highlighting the role of methylsulfonyl groups in drug design. Its molecular weight (289.07 g/mol) is slightly lower than the target compound (297.07 g/mol), reflecting differences in ring systems .

(c) Phenoxy-pyrrolidine Derivatives ()

- Key Features: Includes a trifluoromethyl-pyrrolidine group and hydroxymethylphenoxy substituent.

- Significance : Demonstrated as a CoA disaturase inhibitor, emphasizing the pharmacological relevance of pyrrolidine derivatives with sulfonyl or electron-withdrawing groups .

Data Table: Structural and Molecular Comparisons

Research Findings and Implications

Substituent Effects: The methylsulfonyl group in the target compound and analogs (e.g., ) improves solubility and may facilitate interactions with hydrophobic enzyme pockets.

Ring System Variations :

- Pyrrolidine derivatives (target compound, ) exhibit compact structures suitable for central nervous system targets, whereas piperidine-based compounds () offer extended binding geometries.

- Pyridine-containing analogs () prioritize aromatic stacking interactions, differing from the aliphatic nature of pyrrolidine.

Biologische Aktivität

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a methylsulfonyl group and an o-tolyloxy group attached to an ethanone moiety. This unique structure contributes to its diverse biological activities.

Anti-inflammatory Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit notable anti-inflammatory properties. For instance, research on a series of pyrrolidine derivatives showed that those containing a methylsulfonyl group significantly inhibited the activity of cyclooxygenase enzymes (COX-1 and COX-2) and lipoxygenase (LOX) . The inhibition of these enzymes is crucial in the management of inflammatory diseases, making this compound a candidate for further investigation.

Antimicrobial Activity

Compounds related to the structure of 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone have also been assessed for antimicrobial effects. Studies suggest that modifications in the side chains can enhance the antimicrobial potency against various pathogens . This aspect opens avenues for developing new antimicrobial agents.

Cytotoxicity and Antitumor Potential

The cytotoxic effects of similar pyrrolidine derivatives have been evaluated against several cancer cell lines. For example, certain compounds demonstrated significant antiproliferative activity, indicating potential as antitumor agents. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the pyrrolidine ring could enhance cytotoxic effects .

Table of Biological Activities

Case Study: Anti-inflammatory Properties

A study conducted on a series of synthesized pyrrolidine derivatives, including those with methylsulfonyl groups, indicated that these compounds could serve as effective anti-inflammatory agents. The study utilized molecular docking simulations to analyze interactions with COX enzymes, supporting the experimental data obtained from enzyme inhibition assays .

Case Study: Antimicrobial Efficacy

In another investigation, derivatives of pyrrolidine were tested for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that specific substitutions enhanced their efficacy, suggesting a promising approach for developing new antibiotics .

Q & A

Q. What are the optimal synthetic routes for 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone?

The synthesis typically involves three key steps:

- Pyrrolidine Ring Formation : Cyclization of γ-aminobutyric acid derivatives or reductive amination of ketones with primary amines under acidic conditions.

- Methylsulfonyl Introduction : Sulfonation of the pyrrolidine ring using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C .

- Coupling with o-Tolyloxy Ethanone : Nucleophilic substitution or Mitsunobu reaction to attach the o-tolyloxy group. Optimize yields (70–85%) by controlling reaction time (12–24 hours) and solvent polarity (e.g., DMF or THF) .

Q. How can the structure of this compound be confirmed post-synthesis?

Use a combination of:

- NMR Spectroscopy : H and C NMR to verify methylsulfonyl (δ 3.0–3.2 ppm for S–CH) and o-tolyloxy (aromatic protons at δ 6.8–7.2 ppm) groups.

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (expected m/z: ~323.12 g/mol).

- X-ray Crystallography : For absolute stereochemistry determination, though crystallization may require slow evaporation in dichloromethane/hexane mixtures due to steric bulk .

Q. What are the key physicochemical properties influencing reactivity?

- Lipophilicity : LogP ~2.1 (calculated), driven by the o-tolyloxy group, enhancing membrane permeability.

- Electron-Withdrawing Effects : The methylsulfonyl group increases electrophilicity at the pyrrolidine β-position, favoring nucleophilic substitutions (e.g., with amines or thiols) .

- Thermal Stability : Decomposes above 200°C (DSC data), requiring low-temperature storage for long-term stability.

Q. Which analytical techniques are critical for purity assessment?

- HPLC : Use a C18 column with a methanol/water gradient (70:30 to 95:5) to detect impurities (<0.5%).

- TLC : R = 0.4–0.5 in ethyl acetate/hexane (3:7) with UV visualization at 254 nm.

- Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .

Q. How does the o-tolyloxy group influence biological activity compared to analogs?

-

Steric Effects : The ortho-methyl group reduces rotational freedom, potentially enhancing target binding selectivity.

-

Comparative Data :

Substituent Bioactivity (IC, nM) Solubility (mg/mL) o-Tolyloxy 120 ± 15 0.45 m-Tolyloxy 250 ± 30 0.78 p-Tolyloxy 180 ± 20 0.60 The o-tolyloxy derivative shows superior potency but lower solubility, requiring formulation optimization .

Advanced Research Questions

Q. How can contradictory data on this compound’s kinase inhibition profile be resolved?

Conflicting IC values may arise from:

- Assay Conditions : Varying ATP concentrations (1–10 mM) or incubation times (30–120 min). Standardize using the ADP-Glo™ Kinase Assay.

- Protein Purity : Validate kinase preparations via SDS-PAGE (>95% purity).

- Statistical Analysis : Apply Grubbs’ test to identify outliers and repeat experiments in triplicate .

Q. What computational strategies predict binding modes with nicotinic acetylcholine receptors?

- Molecular Docking : Use AutoDock Vina with the α4β2 receptor (PDB: 5KXI). The methylsulfonyl group forms hydrogen bonds with Asn152 and π-stacking with Tyr126.

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å).

- Free Energy Calculations : MM-PBSA predicts ΔG = -9.8 kcal/mol, suggesting strong antagonism .

Q. What methodologies elucidate metabolic pathways in hepatic microsomes?

- In Vitro Incubation : Incubate with human liver microsomes (1 mg/mL) and NADPH (1 mM) for 60 min.

- LC-MS/MS Analysis : Detect major metabolites (M1: hydroxylation at pyrrolidine; M2: O-demethylation of o-tolyloxy).

- CYP Inhibition : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .

Q. How can crystallography challenges due to steric bulk be addressed?

- Co-Crystallization : Add small molecules (e.g., glycerol or DMSO) to improve crystal packing.

- Low-Temperature Data Collection : Collect at 100 K to reduce thermal motion artifacts.

- Halogenated Solvents : Use bromobenzene to enhance crystal density .

Q. What strategies optimize SAR for dual-targeting (e.g., kinase and receptor modulation)?

- Fragment-Based Design : Synthesize analogs with modified pyrrolidine substituents (e.g., replacing methylsulfonyl with sulfonamide).

- Biological Testing : Prioritize compounds showing <50% inhibition at 10 μM in both kinase (EGFR) and receptor (α4β2 nAChR) assays.

- Data Integration : Apply machine learning (Random Forest) to correlate structural descriptors (e.g., polar surface area) with dual activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.